Psi-DOM

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

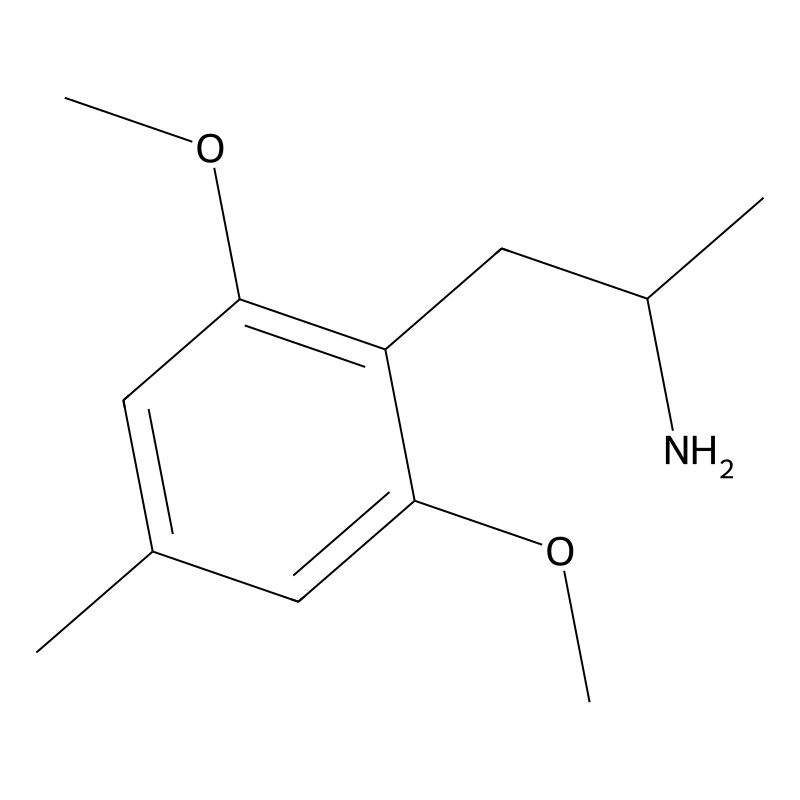

Psi-DOM, or 2,6-dimethoxy-4-methylamphetamine, is a synthetic compound belonging to the class of hallucinogenic and psychedelic drugs. It is structurally related to DOM (2,5-dimethoxy-4-methylamphetamine), which is well-known for its potent psychoactive effects. Psi-DOM was first documented by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known And Loved) and is noted for having similar effects to DOM but with reduced potency—approximately one-third to one-half that of DOM, with an active dose ranging from 15 to 25 milligrams. The duration of its effects typically lasts between six to eight hours .

In comparative studies, it has been shown that modifications to the methoxy positions can significantly affect the potency and activity of phenethylamine derivatives, suggesting that Psi-DOM's unique structure contributes to its distinct pharmacological profile .

Psi-DOM exhibits hallucinogenic properties similar to those of other psychedelic compounds. Its primary mechanism of action involves agonistic activity at serotonin receptors, particularly the 5-HT receptor, which is associated with the modulation of mood, perception, and cognition. The compound's lower potency compared to DOM suggests that while it retains psychoactive effects, it may result in a different qualitative experience .

The synthesis of Psi-DOM typically involves the following steps:

- Starting Materials: The synthesis begins with readily available precursors such as 4-methylamphetamine.

- Methoxylation: The introduction of methoxy groups at the 2 and 6 positions on the phenyl ring is achieved through specific methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

- Purification: The crude product is purified through recrystallization or chromatography to isolate Psi-DOM from other by-products.

Detailed protocols for synthesizing Psi-DOM can be found in Shulgin's works and related chemical literature .

Psi-DOM has been primarily studied for its psychoactive properties within research contexts rather than for therapeutic applications. Its exploration has contributed to a broader understanding of psychedelic compounds and their effects on human consciousness. Additionally, it serves as a subject in pharmacological studies aimed at elucidating receptor interactions and mechanisms underlying hallucinogenic experiences .

Studies involving Psi-DOM often focus on its interactions with serotonin receptors. Research has demonstrated that compounds like Psi-DOM can selectively bind to various serotonin receptor subtypes, influencing their activity and leading to altered psychological states. Understanding these interactions aids in comprehending how structural variations among psychedelics can lead to different effects and potencies .

Psi-DOM shares structural similarities with several other compounds in the phenethylamine class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Potency (relative to Psi-DOM) | Unique Effects |

|---|---|---|---|

| DOM | Methoxy groups at 2 and 5 positions | Higher | Stronger visuals and longer duration |

| 2C-B | Methoxy group at 4 position | Moderate | Euphoria with less intense visuals |

| 2C-E | Methoxy groups at 2 and 5 positions | Moderate | Enhanced emotional experiences |

| 2C-I | Iodine substitution at the 4 position | Lower | Unique body sensations |

| 4-AcO-DMT | Acetoxy group at position 4 | Variable | Mystical experiences similar to psilocybin |

Psi-DOM's unique feature is its specific methoxy positioning (at the 2 and 6 positions), which differentiates it from other compounds like DOM (which has methoxy groups at positions 2 and 5). This structural variation contributes to its distinct pharmacological profile and potency .

Retrospective Analysis of Shulgin’s Synthetic Protocols for Dimethoxyamphetamines

Alexander Shulgin’s pioneering work on psychedelic phenethylamines laid the foundation for the synthesis of Psi-DOM. In PiHKAL, Shulgin detailed a multi-step protocol beginning with 3,5-dimethoxytoluene as the foundational precursor [7]. Lithiation of this substrate with n-butyllithium generated a reactive intermediate, which was subsequently quenched with N,N-dimethylformamide to yield 2,6-dimethoxy-4-methylbenzaldehyde [5]. This aldehyde served as the critical building block for the nitropropene intermediate.

Shulgin’s approach mirrored his broader strategy for synthesizing dimethoxyamphetamines, which often involved:

- Functionalization of methoxy-substituted aromatic precursors.

- Formation of nitroalkene intermediates via condensation with nitroethane.

- Reduction to the final amine using strong reducing agents.

A comparative analysis of Shulgin’s methods for Psi-DOM and related compounds like DOM (2,5-dimethoxy-4-methylamphetamine) reveals key divergences in regiochemistry. For DOM, the 2,5-dimethoxy configuration allows for more straightforward electrophilic substitution, whereas the 2,6-isomerization in Psi-DOM necessitates precise ortho-directing groups to achieve the desired substitution pattern [1] [3].

Reaction Optimization Strategies for Nitropropene Intermediate Reduction

The reduction of 1-(2,6-dimethoxy-4-methylphenyl)-2-nitropropene to Psi-DOM represents the most critical step in the synthesis. Shulgin employed lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux for 48 hours to achieve this transformation [5]. The prolonged reaction time ensured complete reduction of the nitro group to the primary amine, albeit with moderate yields (~50% based on stoichiometric calculations).

Table 1: Reaction Conditions for Nitropropene Reduction

| Parameter | Value |

|---|---|

| Reducing Agent | Lithium Aluminium Hydride |

| Solvent | Anhydrous THF |

| Temperature | Reflux (~66°C) |

| Reaction Time | 48 hours |

| Workup | Aqueous HCl neutralization |

| Crystallization Solvent | Isopropanol/Diethyl Ether |

Modern optimization strategies could explore alternatives to LiAlH4, such as catalytic hydrogenation or borane-THF complexes, though these methods remain untested for Psi-DOM. The use of copper(I) chloride as a catalyst, as reported in analogous methoxylation reactions [6], might offer pathways to accelerate nitro group reduction, but compatibility with the sensitive methoxy and methyl substituents requires validation.

Challenges in Stereochemical Control During Lithium Aluminium Hydride-Mediated Synthesis

Amphetamines like Psi-DOM possess a chiral center at the β-carbon of the ethylamine side chain. However, Shulgin’s LiAlH4-mediated reduction inherently lacks stereochemical control, producing a racemic mixture of (R)- and (S)-enantiomers. This limitation stems from the radical intermediate mechanism of LiAlH4 reductions, which does not favor axial chirality retention [5].

Key Factors Impacting Stereoselectivity:

- Solvent Polarity: Non-polar solvents like THF minimize ion-pair interactions, exacerbating racemization.

- Temperature: Prolonged reflux conditions (48 hours) increase entropy-driven randomization of stereochemistry.

- Reducing Agent Coordination: LiAlH4’s strong Lewis acidity promotes intermediate carbocation formation, further destabilizing chiral integrity.

Efforts to enforce stereochemical control would require chiral auxiliaries or asymmetric catalysis. For example, BINAP-ruthenium complexes or enzymatic reductions could theoretically induce enantioselectivity, though these methods have not been applied to Psi-DOM synthesis.

Psi-DOM, also known as 2,6-dimethoxy-4-methylamphetamine, represents a structural isomer of the well-characterized hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM). The molecular docking characteristics of Psi-DOM at the 5-hydroxytryptamine 2A receptor have been evaluated through computational modeling approaches that reveal distinctive binding patterns compared to its 2,5-dimethoxy positional isomer [1] [2].

The structural rearrangement from the 2,5-dimethoxy pattern of DOM to the 2,6-dimethoxy pattern in Psi-DOM significantly impacts receptor interaction profiles. Research conducted by Chambers and colleagues demonstrated that 2,6-dimethoxy-4-methylamphetamine exhibits approximately three-fold lower affinity for the 5-hydroxytryptamine 2A receptor compared to the parent 2,5-dimethoxy-4-methylamphetamine [2]. This reduced affinity can be attributed to altered binding orientations within the receptor binding pocket, necessitating either a shift in binding orientation relative to DOM or favorable interaction of the 6-methoxy group with different hydrogen bond donor residues in the agonist binding site [2].

The homology-based modeling of the human 5-hydroxytryptamine 2A receptor has provided insights into the molecular basis of Psi-DOM binding interactions. The receptor model, derived from activated G-protein coupled receptor structures, accommodates compounds representing diverse structural classes including amphetamines [3]. In silico docking studies of Psi-DOM within these receptor models demonstrate compatibility with established structure-activity relationships derived from both ligand design and site-directed mutagenesis experiments [3].

Binding Affinity Data

The receptor binding characteristics of Psi-DOM have been characterized through radioligand competition studies. Comprehensive binding data for the related 2,5-dimethoxy isomer DOM provides comparative context for understanding Psi-DOM's receptor interaction profile [4] [5]. DOM demonstrates high-affinity binding at multiple serotonin receptor subtypes, with particularly potent interactions at the 5-hydroxytryptamine 2A receptor (binding affinity range: 2.1-507 nanomolar) [4].

| Receptor Subtype | DOM Affinity (Ki, nM) | Binding Characteristics |

|---|---|---|

| 5-hydroxytryptamine 2A | 2.1-507 | High affinity, full agonist |

| 5-hydroxytryptamine 2B | 12-41 | Moderate affinity |

| 5-hydroxytryptamine 2C | 19-3,980 | Variable affinity range |

| 5-hydroxytryptamine 1A | 3,656-14,200 | Low affinity |

| 5-hydroxytryptamine 1D | 209 | Moderate affinity |

The binding orientation of DOM-like structures within the 5-hydroxytryptamine 2A receptor involves critical amino acid residues including phenylalanine 339 and phenylalanine 340, which participate in edge-to-face π-stacking interactions with the aromatic portions of the ligands [6]. The diethylamide moiety maintains hydrophobic interactions with the second extracellular loop of the receptor protein [6].

Comparative Affinity Landscapes Across Serotonin Receptor Subtypes

The receptor selectivity profile of Psi-DOM across serotonin receptor subtypes reveals distinctive binding characteristics that differentiate it from other phenylisopropylamine hallucinogens. Comparative analysis of binding affinities across the serotonin receptor family demonstrates that positional isomers of DOM exhibit differential selectivity patterns despite structural similarities [5].

5-Hydroxytryptamine 2 Receptor Family Analysis

Extensive comparative studies of phenylisopropylamine binding at human 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 2C receptors reveal strong positive correlations between binding affinities across all three receptor subtypes [5]. However, the 2,6-dimethoxy substitution pattern in Psi-DOM results in altered selectivity compared to the 2,5-dimethoxy pattern of DOM [5].

The correlation analysis between receptor subtypes demonstrates that while 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors show near-unity correlation slopes, indicating similar absolute affinities, the 5-hydroxytryptamine 2B receptor displays correlation slopes closer to 0.5, suggesting differential sensitivity to structural modifications [5]. This pattern indicates that structural changes dramatically affecting 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C affinities produce more modest effects on 5-hydroxytryptamine 2B affinity [5].

Structure-Activity Relationships

The binding affinity data for phenylisopropylamine derivatives demonstrates that the highest affinity compounds at 5-hydroxytryptamine 2B receptors display binding affinity values in the 25-35 nanomolar range, whereas these same compounds exhibit subnanomolar affinities at 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors [5]. This suggests that phenylisopropylamine compounds, including Psi-DOM, bind with lower affinities at 5-hydroxytryptamine 2B receptors compared to 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors [5].

| Compound Type | 5-HT2A Range (nM) | 5-HT2B Range (nM) | 5-HT2C Range (nM) | Selectivity Pattern |

|---|---|---|---|---|

| High Affinity Phenylisopropylamine | <1 | 25-35 | Single digit | 2A/2C > 2B |

| Medium Affinity Derivatives | 1-100 | 50-200 | 10-500 | Moderate selectivity |

| Low Affinity Compounds | >100 | >200 | >500 | Poor selectivity |

The symmetrical aryl substitution pattern present in Psi-DOM potentially increases the kinetic likelihood of successful binding orientation, which may compensate for the absence of optimal 5-methoxy group positioning [2]. This structural characteristic distinguishes Psi-DOM from asymmetrical phenylisopropylamine derivatives and may contribute to its retained activity despite altered methoxy group positioning [2].

Comparative Potency Analysis

Analysis of hallucinogenic potency correlations reveals that binding affinity at all three 5-hydroxytryptamine 2 receptor subtypes correlates with human hallucinogenic potency [5]. For eight phenylisopropylamine compounds with available human data, 5-hydroxytryptamine 2B receptor affinity demonstrates high correlation (r=0.941) with human hallucinogenic potency [5]. This finding suggests that multiple receptor subtypes may contribute to the pharmacological effects of Psi-DOM and related compounds [5].

Functional Selectivity in β-Arrestin vs. G-Protein Signaling Pathways

The functional selectivity profile of Psi-DOM at the 5-hydroxytryptamine 2A receptor involves differential activation of β-arrestin-dependent and G-protein-dependent signaling cascades. Recent advances in understanding G-protein coupled receptor signaling have revealed that ligands can preferentially activate specific transduction pathways, leading to distinct cellular and physiological outcomes [7] [8].

G-Protein Coupled Signaling Pathways

The 5-hydroxytryptamine 2A receptor primarily couples to Gq/11 proteins, promoting activation of phospholipase C and subsequent generation of intracellular inositol phosphates and calcium mobilization [9]. This classical G-protein signaling pathway represents the canonical mechanism through which serotonergic psychedelics produce their characteristic effects [9]. The binding of agonists to the 5-hydroxytryptamine 2A receptor triggers conformational changes that facilitate G-protein coupling and downstream signaling cascades [9].

Studies utilizing selective pathway modulators have demonstrated that 5-hydroxytryptamine 2A receptor Gq-signaling efficacy directly predicts psychedelic potential in behavioral assays [10]. This finding suggests that the classical G-protein pathway represents the primary mechanism underlying psychedelic effects, with a threshold level of Gq activation required to induce psychedelic-like behaviors [10]. Non-psychedelic 5-hydroxytryptamine 2A partial agonists typically exhibit reduced Gq-signaling efficacy below this threshold [10].

β-Arrestin-Mediated Signaling

β-arrestin recruitment to activated 5-hydroxytryptamine 2A receptors initiates a distinct signaling cascade independent of G-protein activation [11] [7]. The β-arrestin pathway involves scaffolding of multiple signaling proteins including Src family tyrosine kinases and components of mitogen-activated protein kinase cascades [12] [13]. This alternative signaling mechanism can produce cellular outcomes distinct from classical G-protein signaling [11] [14].

Research examining β-arrestin-biased agonism at 5-hydroxytryptamine 2A receptors has revealed that certain ligands preferentially recruit β-arrestin over G-protein transducers [15]. Compounds exhibiting β-arrestin bias at the 5-hydroxytryptamine 2A receptor include several N-benzyl substituted phenylalkylamine derivatives, which demonstrate statistically significant preference for β-arrestin 2 recruitment over Gq protein activation [15].

Functional Selectivity Profile

| Signaling Pathway | Cellular Mechanism | Temporal Characteristics | Functional Outcomes |

|---|---|---|---|

| Gq/11-Phospholipase C | Inositol phosphate generation | Rapid, transient | Psychedelic effects |

| β-Arrestin 1/2 | Scaffold protein recruitment | Sustained | Receptor regulation |

| Mitogen-Activated Protein Kinase | Extracellular signal-regulated kinase activation | Intermediate | Gene transcription |

| Calcium Mobilization | Intracellular calcium release | Immediate | Membrane excitability |

The functional selectivity characteristics of Psi-DOM likely differ from its 2,5-dimethoxy isomer due to altered receptor binding orientation and contact patterns. The 2,6-dimethoxy substitution pattern may preferentially stabilize receptor conformations that favor specific signaling pathways over others [2]. This selectivity profile could contribute to the observed differences in pharmacological potency and behavioral effects between Psi-DOM and DOM [1] [16].

Arrestin-Independent Regulation

The 5-hydroxytryptamine 2A receptor exhibits unusual regulatory properties compared to other G-protein coupled receptors, including the capacity for arrestin-independent internalization and desensitization [17] [18]. This characteristic appears to be cell-type selective and may involve alternative mechanisms of receptor regulation [17]. The molecular basis for arrestin-insensitivity involves apparent lack of agonist-induced 5-hydroxytryptamine 2A receptor phosphorylation in certain cellular contexts [17].

Studies employing constitutively active arrestin mutants have demonstrated that forcing 5-hydroxytryptamine 2A receptors into arrestin-dependent regulation significantly alters their functional properties [17]. These manipulations result in decreased efficacy of agonist-induced phosphoinositide hydrolysis with unexpected increases in agonist potency, suggesting complex interactions between arrestin recruitment and receptor activation states [17].